![molecular formula C13H10N2O6S B14151753 2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene CAS No. 89303-19-5](/img/structure/B14151753.png)
2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene is an organic compound that belongs to the class of aromatic sulfones. This compound is characterized by the presence of a benzenesulfonyl group attached to a dinitrobenzene moiety. The sulfone group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene typically involves the reaction of 1,4-dinitrobenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve 1,4-dinitrobenzene in an appropriate solvent such as dichloromethane.
- Add benzenesulfonyl chloride to the solution.
- Introduce the base (pyridine or triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of 2-[(Benzenesulfonyl)methyl]-1,4-diaminobenzene.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functionality but lacks the nitro groups.
2-[(Benzenesulfonyl)methyl]benzoic acid: A related compound with a carboxylic acid group instead of nitro groups.
Benzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl-containing compounds.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene is unique due to the presence of both sulfonyl and nitro groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89303-19-5 |
|---|---|
Molekularformel |
C13H10N2O6S |
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-1,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O6S/c16-14(17)11-6-7-13(15(18)19)10(8-11)9-22(20,21)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
LQUHMKUQUGQMBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



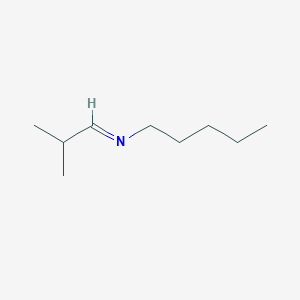
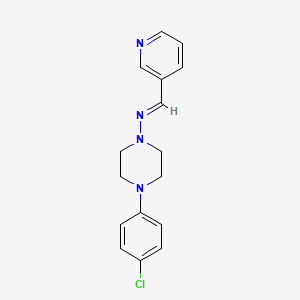
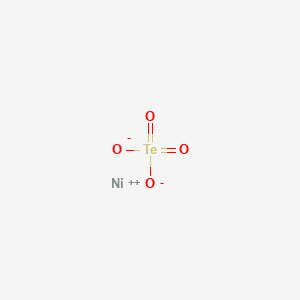
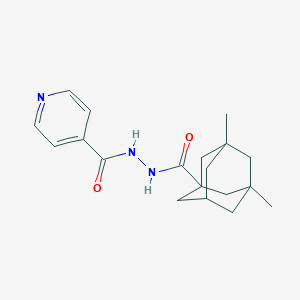
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
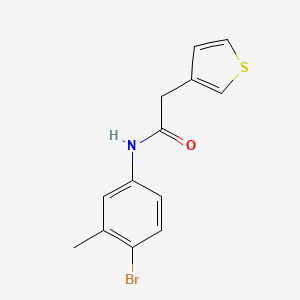
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
